molecular formula C10H9NO2S B2736822 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1016863-52-7

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2736822
CAS No.: 1016863-52-7
M. Wt: 207.25
InChI Key: ONXQVRCIJMWQJR-UHFFFAOYSA-N
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Description

“1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” is a compound that contains a thiophene ring. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction, to form aminothiophene derivatives .

Scientific Research Applications

Synthetic Chemistry and Material Science

The synthesis and characterization of new soluble conducting polymers, where derivatives similar to "1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid" serve as monomers, have been a focus area. These polymers exhibit promising electrochromic properties, making them suitable for electrochromic devices. For example, polymers synthesized from thiophene and pyrrole derivatives have been chemically polymerized to produce soluble polymers in common organic solvents. Their electrochemical behavior and potential in electrochromic applications have been extensively characterized, revealing properties such as solubility in organic solvents, thermal stability, and suitability for electrochromic devices due to their efficient switching ability and Π-Π* transitions indicating potential applications in smart windows and displays (Variş et al., 2006).

Crystal Structure Analysis

The compound's derivatives have also been analyzed for their crystal structure, which aids in understanding the molecular arrangements and interactions critical for designing materials with desired properties. An example is the analysis of "Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile," which provides insights into the structural inclinations and hydrogen bonding patterns essential for material science and pharmaceutical applications (Elgemeie et al., 2015).

Biomedical Research

In the realm of biomedical research, derivatives of "this compound" have been explored for their antimicrobial activity. Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including thiophene-containing compounds, have shown significant activity against both gram-negative and gram-positive bacteria, as well as fungi. These findings indicate the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Hamed et al., 2020).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” and its derivatives could involve exploring their potential biological activities and applications.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXQVRCIJMWQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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